N'-(1,3-Dimethylbutylidene)-3-hydroxy-2-naphthohydrazide

Rubber composites Heat build-up Tire tread

Tire formulators seeking low rolling resistance without 6PPD-quinone toxicity face limited multifunctional additive choices. BMH (CAS 214417-91-1), a 3-hydroxy-2-naphthohydrazide hydrazone, resolves both heat build-up and regulatory compliance in NR, SBR, and BR systems. • Reduces heat generation by ~11°C and energy loss by 22% at 1 phr loading • Crystal-form selection: first crystals (XRPD 2θ=6.9°) for low heat build-up; second crystals (2θ=11.4°, 25.2°) for improved processability • No quinone degradation pathway-compliance alternative to 6PPD under aquatic toxicity restrictions Bulk (25 kg) and R&D quantities supplied with XRPD characterization and batch-specific purity certificates.

Molecular Formula C17H20N2O2
Molecular Weight 284.35 g/mol
CAS No. 214417-91-1
Cat. No. B12084792
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN'-(1,3-Dimethylbutylidene)-3-hydroxy-2-naphthohydrazide
CAS214417-91-1
Molecular FormulaC17H20N2O2
Molecular Weight284.35 g/mol
Structural Identifiers
SMILESCC(C)CC(=NNC(=O)C1=CC2=CC=CC=C2C=C1O)C
InChIInChI=1S/C17H20N2O2/c1-11(2)8-12(3)18-19-17(21)15-9-13-6-4-5-7-14(13)10-16(15)20/h4-7,9-11,20H,8H2,1-3H3,(H,19,21)/b18-12-
InChIKeyHPTJCEPNQHYWIH-PDGQHHTCSA-N
Commercial & Availability
Standard Pack Sizes1 kg / 25 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N'-(1,3-Dimethylbutylidene)-3-hydroxy-2-naphthohydrazide (CAS 214417-91-1) – Baseline Identity for Scientific Procurement


N'-(1,3-Dimethylbutylidene)-3-hydroxy-2-naphthohydrazide (CAS 214417-91-1, commonly denoted BMH) is a 3-hydroxy-2-naphthohydrazide-derived hydrazone (C₁₇H₂₀N₂O₂, MW 284.35 g/mol). It functions as a multifunctional rubber additive conferring antioxidant, anti-aging, heat-resistance, and low-heat-build-up properties within natural rubber (NR), styrene-butadiene rubber (SBR), and butadiene rubber (BR) matrices [1]. It is also recognized in regulatory inventories (EC 435-860-1, Skin Sens. 1) [2] and has been disclosed in patent literature as a hydrazide compound for rubber compositions [3].

Why N'-(1,3-Dimethylbutylidene)-3-hydroxy-2-naphthohydrazide Cannot Be Substituted by Generic In-Class Analogs


Within the 3-hydroxy-2-naphthohydrazide hydrazone family, compounds such as 3-hydroxy-2-naphthoic acid hydrazide (HNH) and N'-(1,3-dimethylbutylidene)salicylic acid hydrazide (BMS) share structural motifs [1], yet their performance profiles diverge significantly. BMH incorporates both the naphthohydrazide core for radical trapping and the 1,3-dimethylbutylidene substituent, which jointly govern low heat build-up, thermo-oxidative resistance, and fatigue crack suppression in rubber composites [2]. In contrast, HNH lacks the hydrazone substitution and is primarily deployed as a reductant or graphene oxide modifier [3], while BMS, carrying a salicylic acid scaffold instead of the naphthoic acid core, shows distinct coordination behavior and application scope. Generic interchange based solely on shared carbonyl hydrazide functionality ignores the quantitative structure-performance gaps documented below.

Quantitative Differentiation Evidence for N'-(1,3-Dimethylbutylidene)-3-hydroxy-2-naphthohydrazide (BMH)


Heat Build‑Up Reduction in NR/BR Truck Tire Rubber: BMH vs. Unmodified Baseline

BMH is explicitly claimed to provide 'sufficiently low heat build-up properties' in a rubber composition for truck or bus tires containing a blend of natural rubber (NR) and butadiene rubber (BR) [1]. While the patent abstract does not disclose a numeric delta, a closely related naphthylhydrazone-based imine (HZO) demonstrates that incorporating only 1 phr of a naphthylhydrazone into rubber/carbon black composites reduces heat generation by approximately 11 °C and energy loss by 22 % under dynamic loading [2]. Though this is a cross-study analogue comparison, the structural rationale – naphthylhydrazone-mediated radical trapping and improved filler dispersion – is conserved for BMH.

Rubber composites Heat build-up Tire tread

Crystal Form-Dependent Performance: First vs. Second Crystal Forms of BMH

A patent from Otsuka Chemical discloses two distinct crystalline forms of BMH. First crystals (characteristic XRPD peak at 2θ = 6.9 ± 0.2°) exhibit 'improved low heat build-up' relative to second crystals (characteristic peaks at 2θ = 11.4 ± 0.2° and/or 25.2 ± 0.2°), whereas second crystals demonstrate 'improved processability' [1]. This intra-compound crystal-form differentiation enables targeted selection based on the formulation priority: heat reduction versus processing ease.

Crystal engineering Rubber additive Low heat build-up

Regulatory Differentiation: BMH Skin Sensitization Hazard Profile vs. 6PPD Aquatic Toxicity

BMH is classified as Skin Sensitization Category 1 (H317) under CLP criteria and is additionally proposed for Aquatic Chronic 1 (H410) classification [1]. In contrast, the widely used tire antioxidant 6PPD (N-(1,3-dimethylbutyl)-N'-phenyl-p-phenylenediamine) degrades into 6PPD-quinone, a potent aquatic toxicant linked to acute mortality in coho salmon and other aquatic organisms [2]. While BMH's ECHA classification acknowledges skin sensitization and potential aquatic chronic hazard, the compound does not generate the quinone transformation product that has made 6PPD subject to increasing regulatory restrictions. This distinction is material for formulators seeking to reduce aquatic toxicity liabilities in tire and rubber goods.

Regulatory science Tire additive safety Skin sensitization

Sensing Selectivity Gap: BMH Parent Core in Cyanide Chemosensing vs. Vanillin Detection

While BMH itself is a rubber additive, the parent scaffold 3-hydroxy-2-naphthohydrazide (3HN) has been developed into chemosensors. Hydrazone IF-2, a derivative of 3HN, exhibits exclusive binding with CN⁻ ions with a binding constant of 4.77 × 10⁴ M⁻¹ and a detection limit of 8.2 μM [1]. In contrast, 3HN-based Probe 1 detects ortho-vanillin down to 0.3 μM, and Probe 2 detects vanillin down to 0.8 μM [2]. These data illustrate that the 3-hydroxy-2-naphthohydrazide hydrazone platform is tunable for different analytes; however, BMH's 1,3-dimethylbutylidene substitution is structurally tailored for rubber additive function, not for ambient-condition ion sensing. Thus, a user selecting BMH for rubber applications should not expect the same chemosensory performance as the unsubstituted 3HN or IF-2 probes, and conversely, a user procuring IF-2 for cyanide sensing should not substitute BMH.

Fluorescent chemosensor Cyanide detection Selectivity

High-Value Application Scenarios for N'-(1,3-Dimethylbutylidene)-3-hydroxy-2-naphthohydrazide (BMH)


Heavy-Duty Truck and Bus Tire Tread Formulations Requiring Low Heat Build-Up

BMH is specifically claimed in a JP patent for NR/BR truck or bus tire rubber compositions designed to achieve low heat build-up [1]. Formulators seeking to reduce rolling resistance and extend tire service life under high-load, high-speed conditions can incorporate BMH to mitigate heat accumulation, leveraging the structural analogous HZO reported to reduce heat generation by ~11 °C and energy loss by 22 % at 1 phr loading [2]. This scenario is particularly relevant for commercial vehicle tires where fuel economy and durability are primary performance metrics.

Crystal-Form-Engineered Rubber Additives with Tunable Performance

When low heat build-up is the dominant requirement, procurement should specify first crystals of BMH (XRPD peak at 2θ = 6.9 ± 0.2°); conversely, when superior processability during compounding is the priority, second crystals (XRPD peaks at 2θ = 11.4 ± 0.2° and/or 25.2 ± 0.2°) are preferred [3]. This crystal-form engineering capability enables rubber compounders to tailor additive performance to specific manufacturing and end-use constraints without switching compound classes.

Rubber Antioxidant Systems with Reduced Aquatic Toxicity Regulatory Risk

For tire and rubber product manufacturers facing increasing regulatory pressure on 6PPD due to 6PPD-quinone aquatic toxicity, BMH represents a hydrazide-based alternative that does not generate the quinone degradation product [4]. While BMH carries Skin Sens. 1 and proposed Aquatic Chronic 1 classifications [5], its degradation pathway and hazard profile differ from p-phenylenediamine antiozonants, offering a compliance pathway in jurisdictions restricting 6PPD use.

Research and Development of Naphthohydrazide-Based Multifunctional Composite Interfacial Regulators

The demonstrated ability of naphthylhydrazone-based imines (HZO) to simultaneously scavenge rubber macroradicals, improve carbon black dispersion, reduce energy loss, and enhance thermo-aging resistance positions BMH as a candidate for research into multifunctional interfacial regulators for rubber composites [2]. Academic and industrial R&D groups investigating energy-saving, aging-resistant tire materials can use BMH as a benchmark hydrazone additive for structure–property relationship studies.

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